Cas no 135734-39-3 (Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)
![Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- structure](https://it.kuujia.com/scimg/cas/135734-39-3x500.png)
135734-39-3 structure
Nome del prodotto:Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-
- N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide
- Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-m...
- ETH 7025
- Magnesium ionophore IV
- N,N inverted exclamation marka,N inverted exclamation marka inverted exclamation marka-Tris[3-(heptylmethylamino)-3-oxopropionyl]-8,8 inverted exclamation marka-iminodioctylamine
- N,N',N''-Tris[3-(heptylmethylamino)-3-oxopropionyl]-8,8'-iminodioctylamine
- J-006765
- DTXSID10395136
- SCHEMBL7721736
- N1-heptyl-N3,N3-bis(8-(3-(heptyl(methyl)amino)-3-oxopropanamido)octyl)-N1-methylmalonamide
- FT-0740372
- Magnesium ionophore IV, Selectophore(TM), function tested
- 135734-39-3
- N-HEPTYL-N-(8-[2-[HEPTYL(METHYL)CARBAMOYL]-N-(8-[2-[HEPTYL(METHYL)CARBAMOYL]ACETAMIDO]OCTYL)ACETAMIDO]OCTYL)-N-METHYLPROPANEDIAMIDE
- G62072
-
- MDL: MFCD00144716
- Inchi: InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57)
- Chiave InChI: JYBGTBZZVHYIJI-UHFFFAOYSA-N
- Sorrisi: C(N(C)C(=O)CC(N(CCCCCCCCNC(=O)CC(N(CCCCCCC)C)=O)CCCCCCCCNC(=O)CC(=O)N(CCCCCCC)C)=O)CCCCCC
Proprietà calcolate
- Massa esatta: 862.72300
- Massa monoisotopica: 862.72348474g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 61
- Conta legami ruotabili: 42
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.9
- Superficie polare topologica: 139Ų
Proprietà sperimentali
- Punto di infiammabilità: Fahrenheit: 1,4 ° f< br / >Celsius: -17 ° C< br / >
- PSA: 139.44000
- LogP: 9.96710
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H302-H319-H335-H351
- Dichiarazione di avvertimento: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Numero di trasporto dei materiali pericolosi:UN 2056 3/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 11-19-36/37-40
- Istruzioni di sicurezza: 16-26-36/37
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03219-1EA |
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- |
135734-39-3 | - | 1ea |
¥20158.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252987-500 µl |
Magnesium ionophore IV, |
135734-39-3 | 500 µl |
¥9138.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 63088-50mg |
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- |
135734-39-3 | 50mg |
¥17750.22 | 2025-01-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 63088-1EA |
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- |
135734-39-3 | 50mg |
¥15673.99 | 2023-04-25 |
Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl- Letteratura correlata
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
135734-39-3 (Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-) Prodotti correlati
- 71510-95-7(Ethyl-n-methyl malonamide)
- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)
- 223611-40-3(TRT-PEG4-OTOS)
- 1270468-30-8(4-bromo-3-(pyrrolidin-2-yl)phenol)
- 2228018-80-0(ethyl 1,1-dioxo-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno2,3-cpyrrole-2-carboxylate)
- 2034250-53-6(N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine:hydrochloride)
- 2034612-82-1(1-[1-(2,4-dimethylpyridine-3-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine)
- 887899-71-0(1-(3-bromophenyl)-3-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)
- 2680863-98-1(tert-butyl N-[1-(4-fluorophenyl)but-3-yn-2-yl]-N-methylcarbamate)
- 2138576-68-6(3-(6-chloropyridin-3-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
